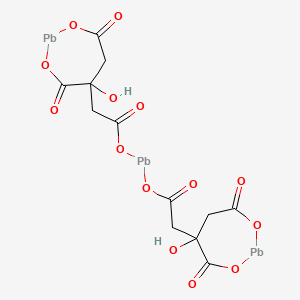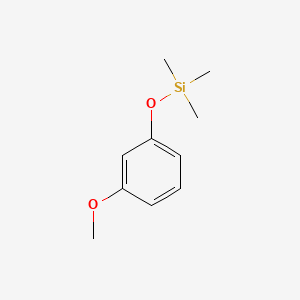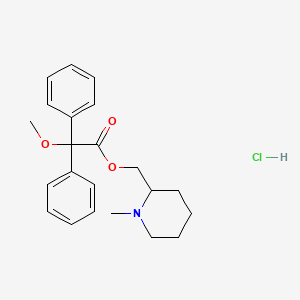![molecular formula C33H34O10 B13824923 [(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl group. This compound is particularly significant in the synthesis of acyclovir, a drug used to combat the herpes simplex virus.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose can be synthesized through a multi-step process starting from D-glucose. The synthetic route typically involves:
Regioselective Tritylation: The hydroxyl group at the sixth position of D-glucose is protected using trityl chloride (TrCl) in the presence of a base.
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride (Ac2O) and a catalyst such as pyridine.
Deprotection: The trityl group can be removed using hydrogen bromide (HBr) in acetic acid (AcOH) to yield the desired compound.
Industrial Production Methods
Industrial production methods for 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
化学反应分析
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The primary alcohol at the sixth position can be oxidized to a carboxylic acid.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
Substitution: Reagents like sodium methoxide (NaOMe) for methanolysis.
Major Products Formed
Hydrolysis: Yields 1,2,3,4-Tetrahydroxy-6-O-triphenylmethyl-beta-D-glucopyranose.
Oxidation: Yields 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranuronic acid.
Substitution: Yields various substituted derivatives depending on the reagent used.
科学研究应用
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Key intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Utilized in the production of surfactants and other specialty chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose involves its role as a protecting group in organic synthesis. The acetyl and triphenylmethyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other parts of the molecule. In the synthesis of acyclovir, the compound helps in the formation of the nucleoside analog by protecting the sugar moiety until the final deprotection step.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the triphenylmethyl group.
1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose: Similar acetylation pattern but different stereochemistry at the second carbon.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Fully acetylated glucose without the triphenylmethyl group
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is unique due to the presence of the triphenylmethyl group, which provides steric protection and stability during synthetic transformations. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
属性
分子式 |
C33H34O10 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-20(34)39-27-28(40-21(2)35)30(41-22(3)36)32(42-23(4)37)43-29(27)31(38)33(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-32,38H,1-4H3/t27-,28-,29-,30+,31?,32+/m0/s1 |
InChI 键 |
FKIZRGZEIUAKLL-IWAPKSCRSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)


![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)



![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
